N-cyclopropyl-N~2~-[(4-ethoxy-3-methylphenyl)sulfonyl]-N~2~-ethylglycinamide
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Overview
Description
N-cyclopropyl-N~2~-[(4-ethoxy-3-methylphenyl)sulfonyl]-N~2~-ethylglycinamide is a synthetic organic compound characterized by its unique chemical structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-N~2~-[(4-ethoxy-3-methylphenyl)sulfonyl]-N~2~-ethylglycinamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the cyclopropyl group, the introduction of the sulfonyl group, and the final coupling with the glycinamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-N~2~-[(4-ethoxy-3-methylphenyl)sulfonyl]-N~2~-ethylglycinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
N-cyclopropyl-N~2~-[(4-ethoxy-3-methylphenyl)sulfonyl]-N~2~-ethylglycinamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory conditions.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-cyclopropyl-N~2~-[(4-ethoxy-3-methylphenyl)sulfonyl]-N~2~-ethylglycinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-cyclopropyl-N~2~-[(4-ethoxy-3-methylphenyl)sulfonyl]-N~2~-methylglycinamide
- N-cyclopropyl-1-[(4-ethoxy-3-methylphenyl)sulfonyl]-4-piperidinecarboxamide
Uniqueness
N-cyclopropyl-N~2~-[(4-ethoxy-3-methylphenyl)sulfonyl]-N~2~-ethylglycinamide is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. Its cyclopropyl group and sulfonyl moiety contribute to its stability and reactivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-cyclopropyl-2-[(4-ethoxy-3-methylphenyl)sulfonyl-ethylamino]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4S/c1-4-18(11-16(19)17-13-6-7-13)23(20,21)14-8-9-15(22-5-2)12(3)10-14/h8-10,13H,4-7,11H2,1-3H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEZCNIGWKUWPBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(=O)NC1CC1)S(=O)(=O)C2=CC(=C(C=C2)OCC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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